molecular formula C9H10N2O B1610637 3-Ethoxy-1H-indazole CAS No. 88279-08-7

3-Ethoxy-1H-indazole

Cat. No.: B1610637
CAS No.: 88279-08-7
M. Wt: 162.19 g/mol
InChI Key: VGTSMARXFZTGCL-UHFFFAOYSA-N
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Description

3-Ethoxy-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The structure of this compound consists of a benzene ring fused with a pyrazole ring, with an ethoxy group attached to the third position of the indazole ring. This compound is of interest due to its potential pharmacological properties and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-1H-indazole can be achieved through several methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the Cu(OAc)2-catalyzed formation of the N-N bond in DMSO under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and minimize byproducts. The use of catalysts such as Cu(OAc)2 and CuCl2 has been shown to increase the yield of this compound significantly .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indazole derivatives .

Scientific Research Applications

3-Ethoxy-1H-indazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Ethoxy-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as phosphoinositide 3-kinase δ, which plays a role in various cellular processes, including cell growth and survival . The compound’s structure allows it to bind effectively to the active sites of these enzymes, thereby modulating their activity.

Comparison with Similar Compounds

    1H-Indazole: A parent compound with similar structural features but without the ethoxy group.

    2H-Indazole: Another isomer with the nitrogen atom in a different position.

    3-Methoxy-1H-indazole: A compound with a methoxy group instead of an ethoxy group.

Uniqueness: 3-Ethoxy-1H-indazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and its ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-ethoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-12-9-7-5-3-4-6-8(7)10-11-9/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTSMARXFZTGCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50521492
Record name 3-Ethoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50521492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88279-08-7
Record name 3-Ethoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50521492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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